

A Technical Guide to CARM1-IN-1 Hydrochloride for Epigenetic Research

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Compound of Interest		
Compound Name:	CARM1-IN-1 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **CARM1-IN-1 hydrochloride**, a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It is designed to be a comprehensive resource for researchers beginning to explore the role of CARM1 in epigenetic regulation and its potential as a therapeutic target.

Introduction to CARM1 in Epigenetics

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1] As a Type I PRMT, CARM1 is responsible for asymmetric dimethylation of its substrates. This post-translational modification plays a crucial role in the regulation of gene transcription, RNA processing, DNA damage repair, and cell cycle progression.[2] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2]

CARM1-IN-1 Hydrochloride: A Selective Inhibitor

CARM1-IN-1 hydrochloride is a potent and selective small molecule inhibitor of CARM1.[4][5] Its ability to specifically block the methyltransferase activity of CARM1 allows researchers to probe the functional role of this enzyme in various biological processes.



Chemical and Physical Properties

Property	* Value
CAS Number	2070018-31-2
Molecular Formula	C26H22Br2CINO3
Molecular Weight	591.72 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO
Stability	The compound is unstable in solutions; freshly prepared solutions are recommended.[5]

Mechanism of Action

CARM1-IN-1 hydrochloride acts as a competitive inhibitor of CARM1, likely by occupying the substrate-binding pocket of the enzyme. This prevents the binding of protein substrates and subsequent methylation. It has been shown to inhibit the methylation of various known CARM1 substrates, including Poly(A)-Binding Protein 1 (PABP1), CA150, SmB, and Histone H3.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for **CARM1-IN-1 hydrochloride**, highlighting its potency and selectivity.

Inhibitory Potency

Target	Substrate	IC ₅₀
CARM1	PABP1	8.6 μM[4][5]

Selectivity Profile

CARM1-IN-1 hydrochloride has demonstrated high selectivity for CARM1 over other protein methyltransferases.



Target	IC ₅₀
PRMT1	>667 µM[4][5]
SET7	>667 µM[4][5]

Note: A broader selectivity panel against other PRMTs and histone methyltransferases would provide a more complete understanding of the inhibitor's specificity.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of **CARM1-IN-1 hydrochloride** are provided below.

In Vitro CARM1 Inhibition Assay (Radioactive Method)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-methionine (SAM) to a CARM1 substrate.

Materials:

- Recombinant human CARM1 enzyme
- Histone H3 or a peptide substrate (e.g., derived from PABP1)
- [3H]-S-adenosyl-methionine ([3H]-SAM)
- CARM1-IN-1 hydrochloride
- Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
- Scintillation cocktail and counter

Procedure:

 Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the chosen substrate.



- Add varying concentrations of CARM1-IN-1 hydrochloride (or DMSO as a vehicle control)
 to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding [3H]-SAM.
- Incubate the reaction at 30°C for 1-2 hours.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Visualize the methylated substrate by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised gel bands.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Methylation Assay (Western Blot)

This assay assesses the ability of **CARM1-IN-1 hydrochloride** to inhibit the methylation of endogenous CARM1 substrates within a cellular context.

Materials:

- Cell line of interest (e.g., MCF-7, LNCaP)
- CARM1-IN-1 hydrochloride
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine) and total protein levels of the substrate and loading controls (e.g., anti-PABP1, anti-Histone H3, anti-β-actin).
- Secondary antibodies conjugated to HRP
- Chemiluminescent substrate and imaging system

Procedure:



- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of CARM1-IN-1 hydrochloride (and a DMSO control) for a desired period (e.g., 24-48 hours).
- Wash the cells with PBS and lyse them using cell lysis buffer.
- Determine the protein concentration of the lysates.
- Denature the protein samples by boiling in SDS-PAGE loading buffer. Note: Some studies suggest that CARM1 can form aggregates upon heating, so optimization of the denaturation step may be necessary.[6][7][8]
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for the total protein and a loading control to normalize the results.

Reporter Gene Assay (Luciferase Assay)

This assay is used to measure the effect of CARM1 inhibition on the transcriptional activity of a CARM1-regulated promoter, such as the prostate-specific antigen (PSA) promoter.[4]

Materials:

 A cell line responsive to the signaling pathway of interest (e.g., LNCaP for androgen receptor signaling).



- A luciferase reporter plasmid containing the promoter of a CARM1 target gene (e.g., PSA promoter-luciferase).
- A control plasmid for normalization (e.g., Renilla luciferase).
- Transfection reagent.
- CARM1-IN-1 hydrochloride.
- Luciferase assay reagent.
- · Luminometer.

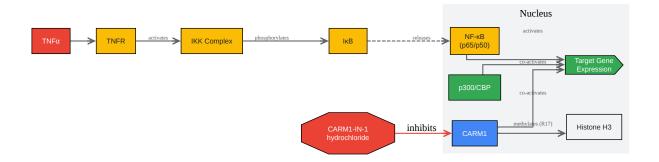
Procedure:

- Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
- After 24 hours, treat the transfected cells with various concentrations of CARM1-IN-1 hydrochloride (and a DMSO control).
- If studying a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., dihydrotestosterone for the androgen receptor).
- After the desired treatment period (e.g., 24-48 hours), lyse the cells.
- Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a general workflow for characterizing a CARM1 inhibitor.

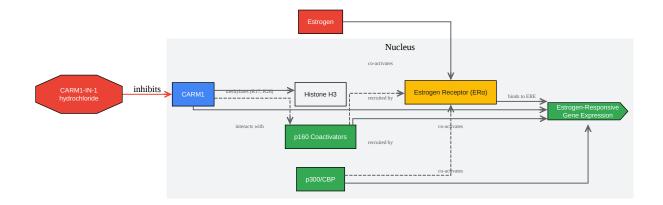




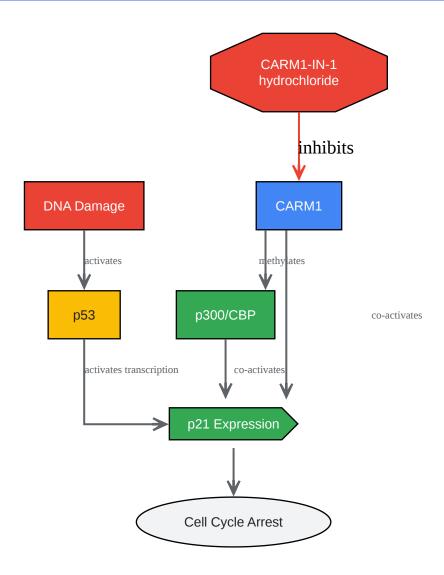
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Caption: CARM1 in the NF-kB Signaling Pathway.

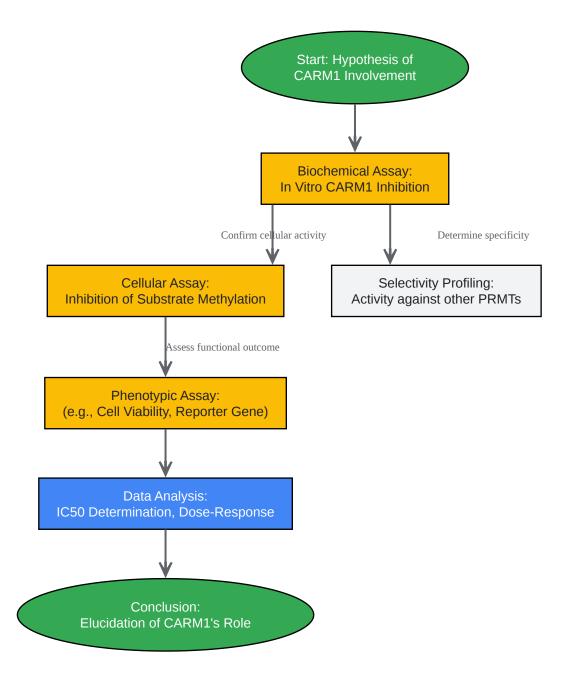












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